[1-(4-Phenylcyclohexyl)piperidin-3-yl]methanol
Overview
Description
[1-(4-Phenylcyclohexyl)piperidin-3-yl]methanol: is an organic compound that features a piperidine ring substituted with a phenylcyclohexyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Phenylcyclohexyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Phenylcyclohexyl Intermediate: This step involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol.
Formation of the Piperidine Ring: The intermediate is then reacted with piperidine under acidic conditions to form the piperidine ring.
Introduction of the Hydroxymethyl Group: Finally, the hydroxymethyl group is introduced through a reaction with formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenylcyclohexyl group can undergo hydrogenation to form a fully saturated cyclohexyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: [1-(4-Phenylcyclohexyl)piperidin-3-yl]carboxylic acid.
Reduction: [1-(4-Cyclohexyl)piperidin-3-yl]methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, including as an analgesic or anesthetic agent.
- Studied for its effects on the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(4-Phenylcyclohexyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Phenylcyclohexane: A structurally related compound without the piperidine ring.
Cyclohexanol: A related compound with a hydroxyl group on the cyclohexane ring.
Uniqueness:
- The combination of the phenylcyclohexyl group and the piperidine ring in [1-(4-Phenylcyclohexyl)piperidin-3-yl]methanol provides unique structural and functional properties.
- The presence of the hydroxymethyl group allows for further chemical modifications and derivatization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(4-phenylcyclohexyl)piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c20-14-15-5-4-12-19(13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-3,6-7,15,17-18,20H,4-5,8-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGRGXAZRSYYIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC(CC2)C3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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